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Disclaimer: Scientific literature extensively detailing the specific toxicological profile of 25G-
NBOMe is notably scarce. This document provides a comprehensive overview based on the

available information for the broader NBOMe class of psychoactive substances, with specific

mentions of 25G-NBOMe where data is available. The toxicology of individual NBOMe

analogues can vary, and direct extrapolation from related compounds should be approached

with caution.

Introduction
25G-NBOMe (2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine) is a

synthetic hallucinogen belonging to the N-benzylphenethylamine (NBOMe) class of

compounds. These substances are derivatives of the 2C family of phenethylamines and are

known for their high potency as agonists at the serotonin 5-HT2A receptor. The NBOMe series,

including 25G-NBOMe, has been identified in the illicit drug market, often sold on blotter paper

as a substitute for LSD. Due to their high potency, the risk of overdose and severe toxicity is a

significant public health concern. This guide synthesizes the available toxicological data and

provides a framework for understanding the potential risks associated with 25G-NBOMe.

Pharmacodynamics: Mechanism of Action
The primary pharmacological target of the NBOMe class of compounds is the serotonin 5-HT2A

receptor, where they act as potent full or partial agonists.[1] Activation of this G-protein coupled

receptor is responsible for the hallucinogenic effects of these substances. The N-(2-

methoxybenzyl) substitution significantly increases the affinity and potency of these compounds
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for the 5-HT2A receptor compared to their 2C precursors.[2] While specific binding affinity (Ki)

and functional activity (EC50) values for 25G-NBOMe are not readily available in the scientific

literature, data for other NBOMe analogues demonstrate their high affinity for the 5-HT2A

receptor, often in the low nanomolar range.[1]

Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this

initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium stores, while

DAG activates protein kinase C (PKC). This signaling pathway is believed to be central to the

psychoactive effects of serotonergic hallucinogens. The 5-HT2A receptor can also couple to

other signaling pathways, including the phospholipase A2 (PLA2) pathway, which may

contribute to the complex pharmacological effects of these compounds.[4]
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Figure 1. Generalized 5-HT2A Receptor Signaling Pathway for NBOMe Compounds.
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Human Toxicology: Clinical Manifestations
While a specific toxicological profile for 25G-NBOMe is not well-established, a single case

report describes the acute toxicity associated with its ingestion.[5] The clinical presentation in

this case was consistent with the toxidrome observed with other NBOMe compounds.

In general, intoxication with NBOMe compounds can lead to a range of severe and life-

threatening effects, primarily driven by serotonergic and sympathomimetic overstimulation.

Common Clinical Features of NBOMe Toxicity:[6]

Cardiovascular: Tachycardia, hypertension.

Neurological: Agitation, aggression, visual and auditory hallucinations, seizures, confusion.

Other: Hyperthermia, metabolic acidosis, rhabdomyolysis, and acute kidney injury.

The case report of 25G-NBOMe toxicity described a 17-year-old male presenting with seizures,

tachycardia, hypotension, and hyperthermia, requiring intensive care. His hospital stay was

complicated by a significant elevation in creatine kinase and transient acute kidney injury.

Notably, a friend who reportedly ingested the same drug experienced no adverse effects,

highlighting potential inter-individual variability in response.[5]

Quantitative Toxicological Data
There is a significant lack of quantitative toxicological data for 25G-NBOMe in the scientific

literature. To provide context, the following table summarizes available data for some of the

more extensively studied NBOMe analogues.
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Compound 5-HT2A Ki (nM) 5-HT2C Ki (nM) 5-HT1A Ki (nM) Notes

25G-NBOMe
Data not

available

Data not

available

Data not

available

25B-NBOMe ~0.2 - 1.5 ~2 - 10 >1000
Potent 5-HT2A

agonist.

25C-NBOMe ~0.5 - 2.0 ~2 - 20 >1000
High affinity for

5-HT2A.

25I-NBOMe ~0.04 - 1.0 ~1 - 5 >1000

One of the most

potent NBOMe

analogues.

Disclaimer: The values presented are approximate ranges compiled from various sources and

should be considered for comparative purposes only. Experimental conditions can significantly

influence these values.

Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 25G-NBOMe are not

available. However, a general workflow for the detection and quantification of NBOMe

compounds in biological matrices can be outlined based on published methodologies for the

broader class of substances.

General Protocol for NBOMe Analysis in Biological
Samples
Objective: To detect and quantify NBOMe compounds in biological samples (e.g., blood, urine)

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

Sample Preparation:

Aliquots of the biological sample (e.g., 1 mL of blood or urine) are obtained.
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An internal standard (e.g., a deuterated analogue or a closely related but

chromatographically distinct NBOMe) is added.

For blood samples, protein precipitation is often performed using a solvent like acetonitrile.

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the

analytes from the matrix.[2]

Chromatographic Separation:

The extracted sample is injected into a high-performance liquid chromatography (HPLC)

or ultra-high-performance liquid chromatography (UPLC) system.

Separation is typically achieved on a C18 or phenyl-hexyl reversed-phase column with a

gradient elution using a mobile phase consisting of an aqueous component (e.g., water

with formic acid and ammonium formate) and an organic component (e.g., methanol or

acetonitrile).

Mass Spectrometric Detection:

The eluent from the chromatography system is introduced into a tandem mass

spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in

positive ion mode.

Detection is performed using multiple reaction monitoring (MRM), where specific

precursor-to-product ion transitions for each NBOMe compound are monitored for

sensitive and selective quantification.[7]
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Figure 2. General Experimental Workflow for NBOMe Analysis.

Conclusion and Future Directions
The toxicological profile of 25G-NBOMe remains largely uncharacterized in the scientific

literature. While it is known to be a member of the potent hallucinogenic NBOMe class, specific

data on its pharmacodynamics, pharmacokinetics, and quantitative toxicity are lacking. The
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available information is limited to its inclusion in analytical methodologies and a single case

report of severe intoxication.

Given the potential for serious adverse health effects associated with the NBOMe class, further

research into the specific toxicological properties of 25G-NBOMe is imperative. In vitro studies

to determine its receptor binding affinities and functional activities, as well as in vivo studies in

animal models to assess its pharmacokinetic profile and acute toxicity, are crucial for a

comprehensive risk assessment. Such data would be invaluable to clinicians, forensic

toxicologists, and public health professionals in understanding and responding to the

challenges posed by the emergence of new psychoactive substances like 25G-NBOMe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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